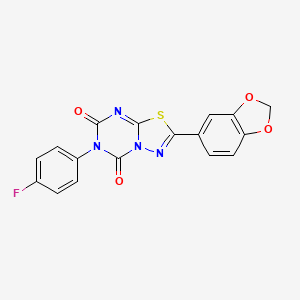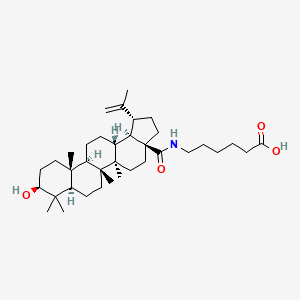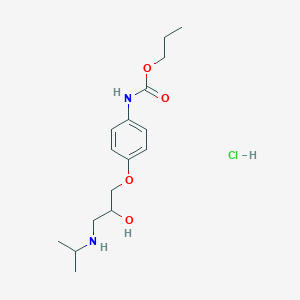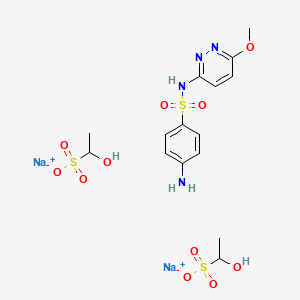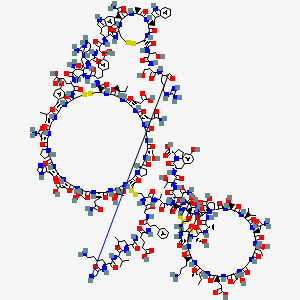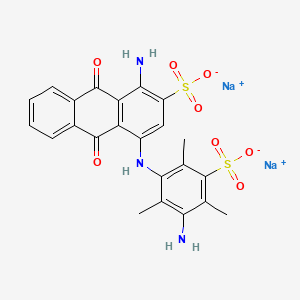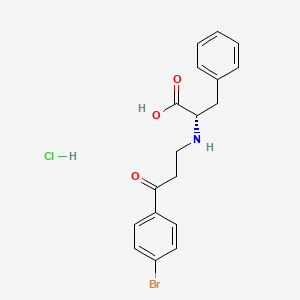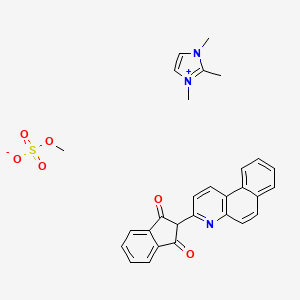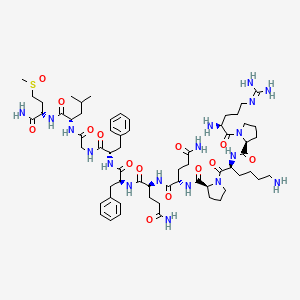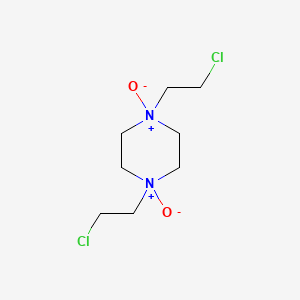
1,4-Bis(2-chloroethyl)piperazine 1,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(2-chloroethyl)piperazine 1,4-dioxide is an organic compound with the molecular formula C8H16Cl2N2O2. It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of two chloroethyl groups attached to the nitrogen atoms of the piperazine ring, along with two oxygen atoms forming a dioxide structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1,4-Bis(2-chloroethyl)piperazine 1,4-dioxide typically involves the reaction of piperazine with 2-chloroethanol under alkaline conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product. The general reaction scheme is as follows:
Piperazine+2ClCH2CH2OH→1,4-Bis(2-chloroethyl)piperazine 1,4-dioxide
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
1,4-Bis(2-chloroethyl)piperazine 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides, which may exhibit different chemical and biological properties.
Reduction: Reduction reactions can convert the chloroethyl groups to ethyl groups, altering the compound’s reactivity.
Substitution: The chloroethyl groups can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Bis(2-chloroethyl)piperazine 1,4-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is utilized in the production of dyes, rubber accelerators, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(2-chloroethyl)piperazine 1,4-dioxide involves its interaction with cellular components, leading to various biological effects. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, resulting in the inhibition of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells by damaging their DNA.
Comparación Con Compuestos Similares
1,4-Bis(2-chloroethyl)piperazine 1,4-dioxide can be compared with other similar compounds, such as:
1,4-Bis(2-chloroethyl)piperazine: Lacks the dioxide structure, which may result in different chemical and biological properties.
1,4-Dichloropiperazine: Contains two chlorine atoms directly attached to the piperazine ring, leading to distinct reactivity.
N,N’-Bis(2-chloroethyl)urea: A related compound with a urea linkage instead of a piperazine ring, used in similar applications.
Propiedades
Número CAS |
90942-35-1 |
|---|---|
Fórmula molecular |
C8H16Cl2N2O2 |
Peso molecular |
243.13 g/mol |
Nombre IUPAC |
1,4-bis(2-chloroethyl)-1,4-dioxidopiperazine-1,4-diium |
InChI |
InChI=1S/C8H16Cl2N2O2/c9-1-3-11(13)5-7-12(14,4-2-10)8-6-11/h1-8H2 |
Clave InChI |
CDORLKDPELIMAH-UHFFFAOYSA-N |
SMILES canónico |
C1C[N+](CC[N+]1(CCCl)[O-])(CCCl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


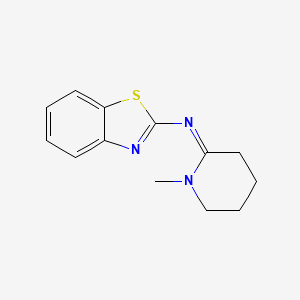
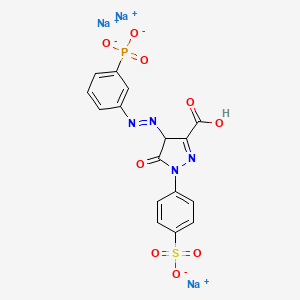
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12718701.png)
